3-methoxy-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide
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Overview
Description
3-methoxy-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide is a complex organic compound that features a benzamide core linked to a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide typically involves multiple steps, starting with the preparation of the thiadiazole ring One common method involves the cyclization of thiosemicarbazide with carbon disulfide under basic conditions to form the thiadiazole ring This intermediate is then reacted with a benzoyl chloride derivative to introduce the benzamide moiety
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or hydrogenation over a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, palladium catalyst.
Substitution: Nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-methoxy-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide is not fully understood but is believed to involve interactions with specific molecular targets. The thiadiazole ring may interact with enzymes or receptors, modulating their activity. The phenylsulfanyl group could also play a role in binding to target proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
3-methoxy-4-[(phenylsulfanyl)methyl]benzaldehyde: Shares the phenylsulfanyl and methoxy groups but lacks the thiadiazole ring.
Methyl 3-[5-methoxy-3-(phenylsulfanyl)-1-(3-[4-[2-(2-quinolinyl)ethenyl]phenoxy]propyl)-1H-indol-2-yl]propanoate: Contains a similar phenylsulfanyl group but has a more complex structure with additional functional groups.
Uniqueness
3-methoxy-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This ring system can engage in unique interactions with biological targets, potentially leading to novel therapeutic applications.
Properties
Molecular Formula |
C17H15N3O2S2 |
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Molecular Weight |
357.5 g/mol |
IUPAC Name |
3-methoxy-N-[5-(phenylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C17H15N3O2S2/c1-22-13-7-5-6-12(10-13)16(21)18-17-20-19-15(24-17)11-23-14-8-3-2-4-9-14/h2-10H,11H2,1H3,(H,18,20,21) |
InChI Key |
IABJVZSIUWHPKB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)CSC3=CC=CC=C3 |
Origin of Product |
United States |
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